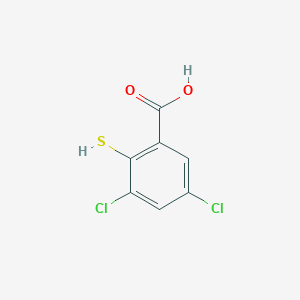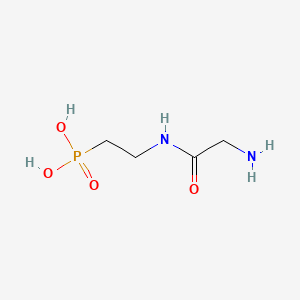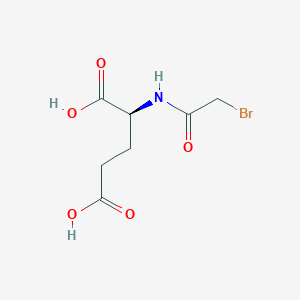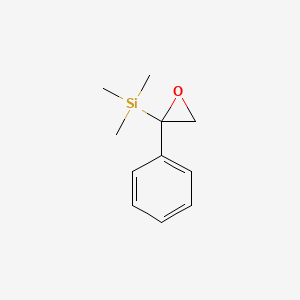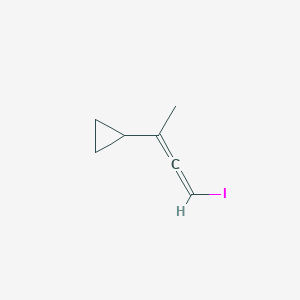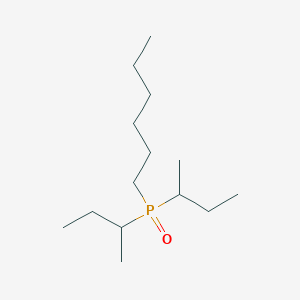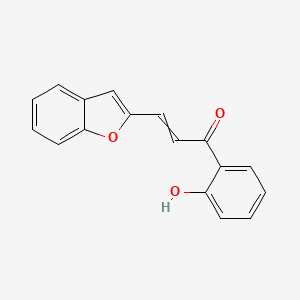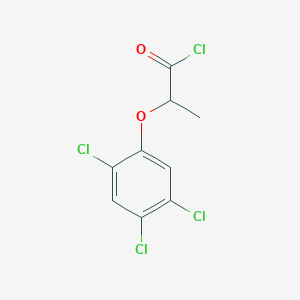
2-(2,4,5-Trichlorophenoxy)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is an organic compound known for its use in various chemical reactions and applications. It is a derivative of 2-(2,4,5-Trichlorophenoxy)propionic acid, which is a phenoxy herbicide and plant growth regulator . This compound is characterized by the presence of three chlorine atoms attached to a phenoxy ring and a propanoyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,4,5-Trichlorophenol with propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4,5-Trichlorophenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,5-Trichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(2,4,5-Trichlorophenoxy)propionic acid.
Reduction: It can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride (AlCl3) can be used to facilitate certain reactions.
Major Products Formed
2-(2,4,5-Trichlorophenoxy)propionic acid: Formed through hydrolysis.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(2,4,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on plant growth and development due to its similarity to auxin hormones.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Employed in the production of herbicides and plant growth regulators.
Wirkmechanismus
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)propanoyl chloride involves its interaction with biological systems, particularly plants. It mimics the action of the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the plant . The compound binds to auxin receptors, triggering a cascade of events that result in abnormal cell division and elongation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but different side chains.
2-(2,3,5-Trichlorophenoxy)propanoyl chloride: A closely related compound with slight variations in the chlorine substitution pattern.
Uniqueness
2-(2,4,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific chlorine substitution pattern and the presence of a propanoyl chloride group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in herbicide production and plant growth regulation .
Eigenschaften
CAS-Nummer |
55746-49-1 |
|---|---|
Molekularformel |
C9H6Cl4O2 |
Molekulargewicht |
287.9 g/mol |
IUPAC-Name |
2-(2,4,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3 |
InChI-Schlüssel |
VQKNUKBYXLCMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)Cl)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


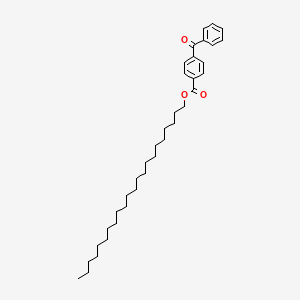
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
